5-Chloro-2-(hydroxymethyl)phenol
Overview
Description
5-Chloro-2-(hydroxymethyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by a hydroxymethyl group (-CH₂OH) and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-(hydroxymethyl)phenol. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(hydroxymethyl)phenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group (-CH₃). Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 5-Chloro-2-formylphenol or 5-Chloro-2-carboxyphenol.
Reduction: 5-Chloro-2-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an active ingredient in antiseptic formulations.
Industry: In industrial applications, this compound is used in the production of resins, plastics, and coatings. It is valued for its chemical stability and reactivity, which make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(hydroxymethyl)phenol involves its interaction with cellular components. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death. The hydroxymethyl group enhances its solubility and facilitates its penetration into microbial cells. The chlorine atom contributes to its antimicrobial activity by increasing its reactivity with cellular targets.
Comparison with Similar Compounds
2-(Hydroxymethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-2-(hydroxymethyl)phenol: Chlorine atom is positioned differently, affecting its chemical properties and biological activity.
5-Bromo-2-(hydroxymethyl)phenol: Bromine atom instead of chlorine, leading to variations in reactivity and antimicrobial efficacy.
Uniqueness: 5-Chloro-2-(hydroxymethyl)phenol is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This compound’s combination of a hydroxymethyl group and a chlorine atom provides a balance of solubility and reactivity, making it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-(hydroxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPPSDXLISKMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316213 | |
Record name | 5-chloro-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64917-81-3 | |
Record name | NSC300883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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